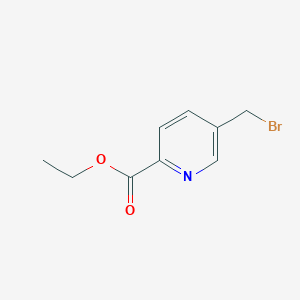

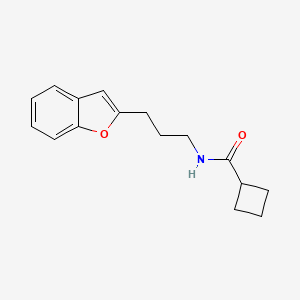

![molecular formula C12H22N2O2 B2516820 叔丁基-5-氨基-2-氮杂双环[2.2.2]辛烷-2-羧酸酯 CAS No. 1638759-74-6](/img/structure/B2516820.png)

叔丁基-5-氨基-2-氮杂双环[2.2.2]辛烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate" is a cyclic amino acid ester that is part of a broader class of azabicycloalkane amino acids. These compounds are of significant interest due to their potential as rigid dipeptide mimetics, which can be valuable in peptide-based drug discovery and structure-activity studies .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane from methyl N-Boc-pyroglutamate, which involved a Michael addition and subsequent hydrogenolysis to yield the fused ring system .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure was determined to have a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring . The chiral version of this compound was also synthesized and characterized, confirming its orthorhombic space group and noncentrosymmetric, chiral nature .

Chemical Reactions Analysis

The azabicycloalkane amino acids can undergo various chemical reactions. For instance, the cyanoethylation of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, followed by reduction and reaction with acyl chlorides, led to a series of amides with potential pharmacological activities . Additionally, the electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes was studied, revealing significant geometry changes in the oxidized molecules, which could influence their reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane amino acids are closely related to their molecular structure. The crystallographic characterization provides insights into the density and space group of the compounds, which can affect their solubility and stability. For example, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was recrystallized from dichloromethane/diethyl ether, indicating its solubility in these solvents . The chiral version of this compound was recrystallized from ethyl acetate/diethyl ether, which also suggests solubility in these solvents and potential for use in chiral separations .

科学研究应用

环境应用和降解

叔丁基化合物,如甲基叔丁基醚(MTBE),因其环境应用和降解过程已被广泛研究。例如,Hsieh 等人(2011 年)探索了通过在冷等离子体反应器中添加氢来分解 MTBE,展示了一种将 MTBE 分解并转化为甲烷 (CH4) 和乙烯 (C2H4) 等更简单的碳氢化合物的替代方法 (Hsieh 等人,2011 年)。这项研究突出了使用射频 (RF) 等离子体反应器进行叔丁基化合物环境修复的潜力。

生物降解见解

MTBE 和叔丁醇 (TBA) 在地下水中的微生物降解一直备受关注,研究表明在特定条件下 MTBE 和 TBA 可以被生物降解,但降解途径和速率差异很大,并且受特定地点条件的影响 (施密特等人,2004 年)。这项研究对于了解叔丁基化合物的环境归宿以及制定减轻其对地下水质量影响的策略至关重要。

溶剂和萃取应用

叔丁基化合物也因其在溶剂和萃取应用中的用途而受到研究。Sprakel 和 Schuur(2019 年)回顾了羧酸萃取的溶剂开发,强调了各种溶剂系统(包括涉及叔丁基组分)在提高液-液萃取过程效率中的作用 (Sprakel 和 Schuur,2019 年)。此类研究对于化学工业具有重要意义,特别是在生产生物基塑料和其他材料方面。

安全和危害

The safety information for “Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFPHPJZXMHDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)